

Methyl 2-amino-4-bromobenzoate molecular structure

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Compound of Interest

Compound Name: Methyl 2-amino-4-bromobenzoate

Cat. No.: B148704

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An In-depth Technical Guide to **Methyl 2-amino-4-bromobenzoate**

Introduction

Methyl 2-amino-4-bromobenzoate is a substituted anthranilate compound that serves as a crucial building block in organic synthesis. Its bifunctional nature, possessing both an amine and a methyl ester group on a brominated benzene ring, makes it a versatile precursor for the synthesis of a wide range of more complex molecules. This guide provides a comprehensive overview of its molecular structure, properties, synthesis, characterization, and applications, tailored for researchers, scientists, and professionals in drug development and chemical synthesis.

Molecular Structure and Properties

The structural and chemical properties of a molecule are fundamental to understanding its reactivity and potential applications. This section details the key identifiers and physicochemical characteristics of **Methyl 2-amino-4-bromobenzoate**.

Chemical Identifiers

A compound is uniquely identified by several key pieces of information, summarized in the table below.

Identifier	Value
IUPAC Name	methyl 2-amino-4-bromobenzoate[1]
CAS Number	135484-83-2[1][2][3]
Molecular Formula	C ₈ H ₈ BrNO ₂ [1][2]
Synonyms	Methyl 4-bromoanthranilate, 2-Amino-4-bromobenzoic acid methyl ester[1]
InChI Key	MMSODGJNFCCCKAZ-UHFFFAOYSA-N[1]
SMILES	COC(=O)C1=C(C=C(C=C1)Br)N[1]

Physicochemical Properties

The physical and chemical properties determine the compound's behavior and appropriate handling procedures.

Property	Value
Molecular Weight	230.06 g/mol [1][2]
Appearance	Off-white to light orange crystalline powder[2][4]
Melting Point	77-81 °C[2][4]
Boiling Point	319.3 ± 22.0 °C (Predicted)[2]
Purity	>97.0% (GC)[4]

Molecular Structure Visualization

The two-dimensional structure of **Methyl 2-amino-4-bromobenzoate** is depicted below, illustrating the arrangement of its constituent atoms and functional groups.

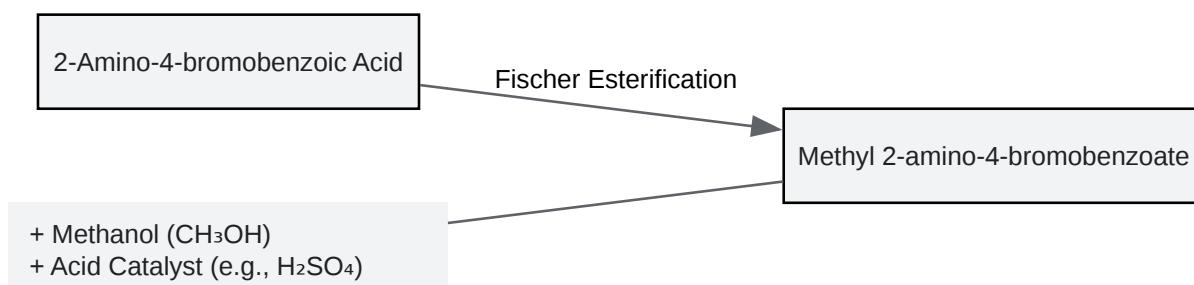
Caption: 2D structure of **Methyl 2-amino-4-bromobenzoate**.

Synthesis and Reactivity

Methyl 2-amino-4-bromobenzoate is typically synthesized from its corresponding carboxylic acid and serves as a reactive intermediate for more complex molecules.

Synthetic Pathway

The most common laboratory synthesis method is the Fischer esterification of 2-amino-4-bromobenzoic acid using methanol in the presence of an acid catalyst.



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Caption: Synthetic pathway to **Methyl 2-amino-4-bromobenzoate**.

Experimental Protocol: Synthesis via Fischer Esterification

This protocol describes a general procedure for the synthesis of **Methyl 2-amino-4-bromobenzoate**.

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-amino-4-bromobenzoic acid in an excess of methanol (e.g., 20 mL per gram of acid).
- **Catalyst Addition:** Slowly add a catalytic amount of concentrated sulfuric acid (H_2SO_4) to the stirring suspension.
- **Reflux:** Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Work-up:** After the reaction is complete, allow the mixture to cool to room temperature. Reduce the volume of methanol using a rotary evaporator.

- Neutralization: Carefully pour the concentrated mixture into a beaker of ice water. Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate (NaHCO_3) until effervescence ceases and the pH is neutral to slightly basic.
- Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate ($3 \times 50 \text{ mL}$).
- Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na_2SO_4). Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.
- Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure **Methyl 2-amino-4-bromobenzoate**.

Reactivity Profile

Methyl 2-amino-4-bromobenzoate is a valuable intermediate due to its multiple reactive sites. [2][3] The amino group can act as a nucleophile or be transformed into other functional groups. The bromine atom is susceptible to replacement via nucleophilic aromatic substitution or can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig).[2][3] The ester can be hydrolyzed back to the carboxylic acid or converted into an amide. This versatility makes it a key starting material for synthesizing pharmaceuticals, agrochemicals, and dyes.[2][3]

Spectroscopic Characterization

Confirmation of the structure and purity of the synthesized compound is achieved through various spectroscopic techniques. While specific experimental spectra for this exact compound are not detailed in the available search results, typical expected values are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Nucleus	Expected Chemical Shift (δ , ppm)	Multiplicity	Notes
^1H NMR	~3.8	Singlet	-OCH ₃ protons
	~5.5-6.5	Broad Singlet	-NH ₂ protons
	~6.7-7.8	Multiplets	Aromatic protons
^{13}C NMR	~52	Quartet	-OCH ₃ carbon
	~110-150	Multiple Signals	Aromatic carbons
	~167	Singlet	Carbonyl carbon (C=O)

Experimental Protocol: ^1H and ^{13}C NMR spectra are recorded on a 300 or 400 MHz spectrometer. The sample is dissolved in a deuterated solvent such as Chloroform-d (CDCl₃) or DMSO-d₆, with Tetramethylsilane (TMS) used as an internal standard for calibration.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups.

Functional Group	Characteristic Absorption (cm ⁻¹)
N-H Stretch (Amine)	3300-3500 (two bands)
C-H Stretch (Aromatic)	3000-3100
C-H Stretch (Aliphatic)	2850-3000
C=O Stretch (Ester)	1700-1725
C=C Stretch (Aromatic)	1450-1600
C-O Stretch (Ester)	1100-1300
C-Br Stretch	500-600

Experimental Protocol: The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples can be analyzed as a KBr pellet or via an Attenuated Total

Reflectance (ATR) accessory.[\[5\]](#)

Mass Spectrometry (MS)

MS provides information about the mass and, therefore, the molecular formula of the compound.

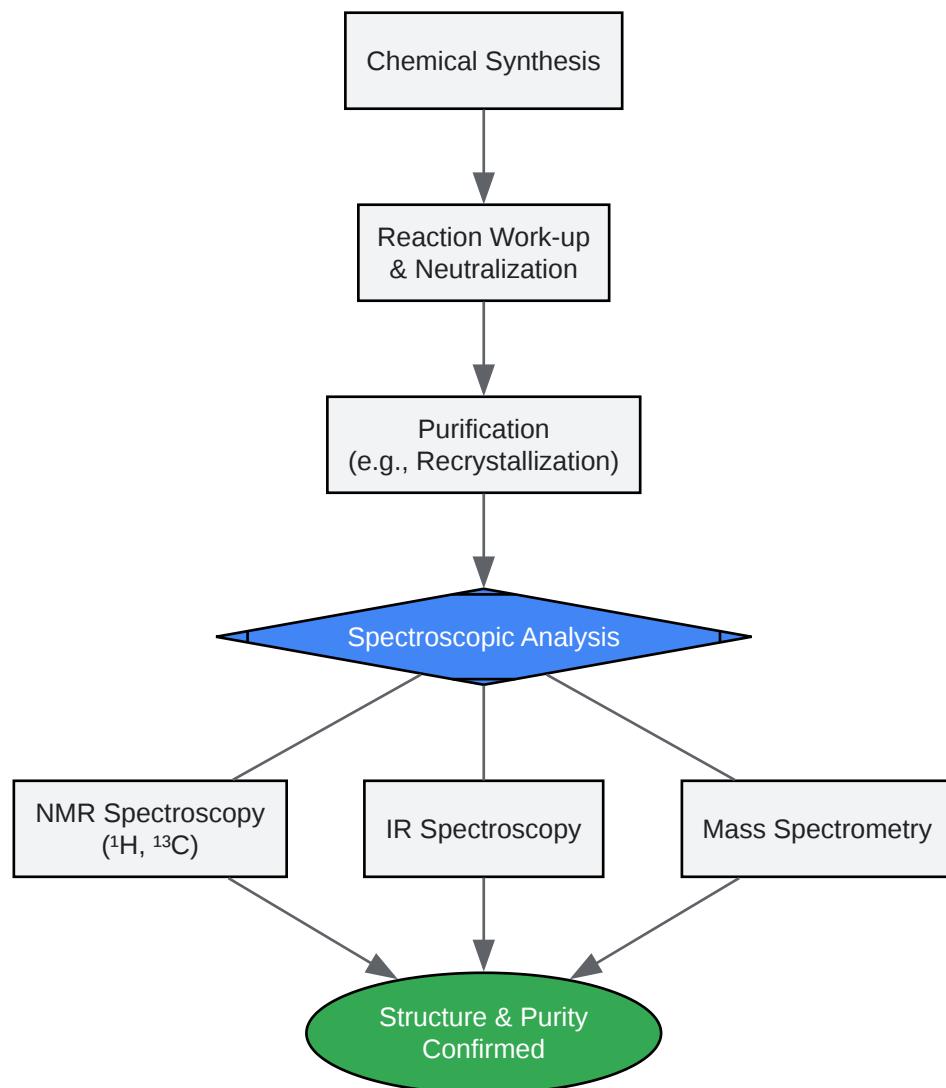
Ion	Expected m/z Value	Notes
$[M]^+$	229	Corresponding to $C_8H_8^{79}BrNO_2$
$[M+2]^+$	231	Corresponding to $C_8H_8^{81}BrNO_2$

Notes: The presence of a bromine atom results in a characteristic isotopic pattern with two major peaks ($[M]^+$ and $[M+2]^+$) of nearly equal intensity, due to the natural abundance of the ^{79}Br and ^{81}Br isotopes.

Experimental Protocol: Mass spectra are acquired using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.[\[5\]](#)

Characterization Workflow

The logical flow from synthesis to final product confirmation is a standard procedure in chemical research.



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Caption: Standard workflow for synthesis and characterization.

Applications in Research and Development

Methyl 2-amino-4-bromobenzoate is primarily used as a chemical intermediate in organic synthesis.^{[2][3]} Its structural features allow it to be a foundational component in the construction of diverse and complex molecular architectures.

- Pharmaceuticals: It serves as a precursor for the synthesis of various heterocyclic compounds and other scaffolds that are of interest in drug discovery.

- Agrochemicals: The compound is used in the development of new pesticides and herbicides.
[\[2\]](#)[\[3\]](#)
- Dyes and Pigments: The aromatic amine structure is a classic component in the synthesis of azo dyes and other coloring agents.[\[2\]](#)[\[3\]](#)
- Materials Science: Derivatives of this molecule may be explored for applications in materials science, such as the creation of polymers or functional organic materials.

Safety and Handling

Proper handling of **Methyl 2-amino-4-bromobenzoate** is essential to ensure laboratory safety. The following table summarizes its known hazards based on the Globally Harmonized System (GHS).

Hazard Class	GHS Code	Description
Skin Corrosion/Irritation	H315	Causes skin irritation [1]
Serious Eye Damage/Irritation	H319	Causes serious eye irritation [1]
Specific Target Organ Toxicity	H335	May cause respiratory irritation [1]
Acute Toxicity, Oral	H302	Harmful if swallowed [1]

Handling and Storage Recommendations:

- Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[\[6\]](#)
- Engineering Controls: Use only in a well-ventilated area or a chemical fume hood.[\[6\]](#)
- Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[\[6\]](#)[\[7\]](#)
- Disposal: Dispose of waste material in accordance with local, regional, and national regulations.[\[6\]](#)

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